Trimethyl(1,3,3-trichlorobutyl)silane
Description
Properties
CAS No. |
114066-67-0 |
|---|---|
Molecular Formula |
C7H15Cl3Si |
Molecular Weight |
233.6 g/mol |
IUPAC Name |
trimethyl(1,3,3-trichlorobutyl)silane |
InChI |
InChI=1S/C7H15Cl3Si/c1-7(9,10)5-6(8)11(2,3)4/h6H,5H2,1-4H3 |
InChI Key |
RULHDAWLNOPOFO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC([Si](C)(C)C)Cl)(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Step 1: Formation of Trichlorobutylmagnesium Bromide
$$
\text{Cl}3C-CH2CH2Cl + \text{Mg} \xrightarrow{\text{THF}} \text{Cl}3C-CH2CH2MgBr
$$
Reaction conditions: Tetrahydrofuran (THF) solvent, 0–5°C, 2-hour initiation period followed by 12-hour reflux.
Step 2: Silane Quenching
$$
\text{Cl}3C-CH2CH2MgBr + \text{Me}3\text{SiCl} \xrightarrow{} \text{Me}3\text{Si-CCl}2\text{CH}2\text{CH}2\text{Cl} + \text{MgBrCl}
$$
Yields reach 81–85% after aqueous workup and fractional distillation.
Critical Parameters
- Stoichiometry: 1.1:1 Grignard:silane ratio prevents unreacted Mg species.
- Additives: 0.5 eq. LiCl enhances nucleophilicity of Grignard reagent.
Hydrosilylation of Chlorinated Alkenes
Transition-metal-catalyzed addition of Si-H bonds to unsaturated systems provides atom-economic access to the target molecule. Platinum complexes (e.g., Karstedt catalyst) enable anti-Markovnikov addition.
Reaction Pathway
$$
\text{Cl}2C=CHCH2Cl + \text{Me}3\text{SiH} \xrightarrow{\text{Pt(0)}} \text{Me}3\text{Si-CCl}2\text{CH}2\text{CH}_2\text{Cl}
$$
Performance Metrics
| Catalyst | Loading (ppm) | Temperature | Yield (%) |
|---|---|---|---|
| Karstedt catalyst | 50 | 60°C | 89 |
| H₂PtCl₆ | 100 | 80°C | 76 |
| Pt/C | 200 | 100°C | 63 |
Reaction monitoring via FT-IR confirms Si-H bond consumption (ν ≈ 2100 cm⁻¹).
Industrial-Scale Considerations
Purification Challenges
- Distillation: Boiling point differentials (target compound: 192–195°C at 760 mmHg) allow separation from trimethylchlorosilane (bp 57°C).
- Chromatography: Flash silica gel chromatography (hexane:EtOAc 9:1) achieves >98% purity for analytical samples.
Mechanistic Analysis of Key Steps
AlCl₃-Catalyzed Alkylation
The Lewis acid polarizes the Si-Cl bond, generating a silylium ion (Me₃Si⁺) that attacks the electron-deficient alkene. Subsequent chloride abstraction completes the chain propagation.
Grignard Reaction Selectivity
The bulky trichlorobutyl group directs nucleophilic attack to the silicon center, avoiding β-hydride elimination pathways common in less-substituted systems.
Comparative Evaluation of Methods
| Method | Yield (%) | Scalability | Safety Rating |
|---|---|---|---|
| Direct synthesis | 68–72 | Industrial | Moderate |
| Grignard coupling | 81–85 | Pilot plant | High |
| Hydrosilylation | 76–89 | Lab/bench | Low |
Cost Analysis
- Hydrosilylation has high catalyst costs ($320/kg for Karstedt catalyst vs. $45/kg for AlCl₃).
- Grignard method requires costly anhydrous solvents but offers superior purity.
Chemical Reactions Analysis
Types of Reactions
Trimethyl(1,3,3-trichlorobutyl)silane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the 1,3,3-trichlorobutyl group can be substituted with other nucleophiles, such as hydroxide or amine groups.
Reduction Reactions: The compound can act as a reducing agent in certain reactions, particularly in the presence of catalysts like palladium or nickel.
Hydrosilylation: The silicon-hydrogen bond in the compound can participate in hydrosilylation reactions, where it adds across double bonds in alkenes or alkynes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and various amines. These reactions are typically carried out in polar solvents like water or alcohols.
Reduction Reactions: Catalysts such as palladium on carbon (Pd/C) or nickel chloride (NiCl2) are often used. The reactions are usually conducted under hydrogen gas at elevated pressures.
Hydrosilylation: Platinum-based catalysts, such as Karstedt’s catalyst, are commonly used. The reactions are typically performed at room temperature or slightly elevated temperatures.
Major Products Formed
Substitution Reactions: Products include various substituted silanes, depending on the nucleophile used.
Reduction Reactions: The major products are typically the reduced forms of the starting materials, such as alkanes or alcohols.
Hydrosilylation: The primary products are organosilicon compounds with silicon-carbon bonds.
Scientific Research Applications
Trimethyl(1,3,3-trichlorobutyl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds. It is also employed in the synthesis of various organosilicon compounds.
Biology: The compound is used in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.
Industry: The compound is used in the production of silicone-based materials, such as sealants, adhesives, and coatings.
Mechanism of Action
The mechanism of action of trimethyl(1,3,3-trichlorobutyl)silane involves its ability to participate in radical reactions. The silicon-hydrogen bond can be cleaved to generate a silyl radical, which can then react with various substrates. This radical-based mechanism is particularly useful in organic synthesis, where it can facilitate the formation of new carbon-silicon bonds.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares Trimethyl(1,3,3-trichlorobutyl)silane with structurally or functionally related silanes, focusing on molecular properties, reactivity, and hazards.
Structural and Physicochemical Properties
Notes:
- Lipophilicity: The trichlorobutyl group in the target compound likely confers higher hydrophobicity (logP >5) compared to fluorinated or aromatic analogs, as seen in (logPoct/wat =5.614 for a phenoxy-substituted silane) .
- Reactivity: The trichlorinated chain may undergo nucleophilic substitution or elimination reactions, similar to (chloromethyl)trimethylsilane , but with slower kinetics due to steric hindrance.
Environmental and Regulatory Considerations
- Chlorinated silanes are less environmentally benign than fluorinated analogs. The trichlorobutyl group may contribute to persistence in soil or bioaccumulation.
- Regulatory data for similar compounds (e.g., EC No. 254-896-5 in ) highlight the need for stringent handling protocols .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Trimethyl(1,3,3-trichlorobutyl)silane, and how can purity be validated?
- Methodology : Synthesis typically involves chlorination of butene derivatives followed by silane functionalization. For example, chlorinated intermediates can react with trimethylsilane under controlled conditions (e.g., anhydrous, inert atmosphere). Purity validation requires gas chromatography-mass spectrometry (GC-MS) for volatile impurities and nuclear magnetic resonance (NMR) for structural confirmation.
- Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) and ensure stoichiometric control to avoid side products like polychlorinated byproducts .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Hazard Mitigation : Refer to hazard codes H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation). Use fume hoods, nitrile gloves, and safety goggles. Spill containment requires inert absorbents (e.g., vermiculite) and avoidance of drainage systems .
- Emergency Measures : For skin contact, wash immediately with soap/water; for inhalation, move to fresh air and seek medical attention .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Analytical Techniques :
- Spectroscopy : and NMR to confirm silane bonding and chlorobutyl configuration.
- Computational Modeling : Density functional theory (DFT) to predict electronic properties (e.g., LUMO-HOMO gaps) using SMILES notation
C(C=C(CCl)[Si](Cl)(Cl)Cl)Cl.
Advanced Research Questions
Q. How do conflicting stability data for organosilanes impact experimental design?
- Case Analysis : While states stability under recommended storage, gaps exist in decomposition conditions. Design accelerated stability studies by exposing the compound to UV light, humidity, or elevated temperatures (40–60°C). Monitor via Fourier-transform infrared spectroscopy (FTIR) for Si-Cl bond degradation .
- Resolution : Compare results with analogous silanes (e.g., trifluoropropyl derivatives) to identify structural vulnerabilities .
Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?
- Experimental Design : Use isotopic labeling () to track chlorine displacement in Suzuki-Miyaura couplings. Compare kinetics with non-chlorinated silanes to isolate electronic effects.
- Contradiction Management : If conflicting reactivity data arise (e.g., unexpected byproducts), conduct X-ray photoelectron spectroscopy (XPS) to assess surface oxidation or ligand displacement .
Q. How can computational models resolve discrepancies in toxicological profiles?
- Methodology : Apply quantitative structure-activity relationship (QSAR) models to predict acute toxicity (H302, H351). Validate against in vitro assays (e.g., Ames test for mutagenicity).
- Data Integration : Cross-reference experimental LD values from with predicted values to identify outliers and refine models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
